1-Piperidinepentanol
Overview
Description
1-Piperidinepentanol is an organic compound with the molecular formula C₁₀H₂₁NO. It consists of a piperidine ring attached to a five-carbon chain terminating in a hydroxyl group. This compound is known for its selective oxidizing properties and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Piperidinepentanol is a piperidine derivative . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been shown to bind cell cycle proteins via hydrogen bonding, impairing cell cycle progression .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
It is known that the adme properties of a drug molecule, such as absorption, clearance, and volume of distribution, are strongly influenced by physicochemical parameters .
Result of Action
Piperidine derivatives have been reported to have various effects, such as antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 1-Piperidinepentanol, have been utilized in various therapeutic applications .
Cellular Effects
Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Molecular Mechanism
Piperidine derivatives have been shown to interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can have various effects over time, potentially influencing cellular function .
Dosage Effects in Animal Models
It is known that piperidine derivatives can have various effects at different dosages .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Piperidine derivatives are known to be directed to specific compartments or organelles by various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinepentanol can be synthesized through several methods. One common approach involves the reaction of piperidine with 1-bromopentanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and 1-bromopentanol
Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Duration: Several hours until the reaction is complete
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The process typically uses a molybdenum disulfide catalyst under high-pressure hydrogenation conditions .
Chemical Reactions Analysis
1-Piperidinepentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; amines for amination reactions
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-Piperidinepentanol has a wide range of applications in scientific research:
Chemistry: Used as a selective oxidant in organic synthesis, particularly in palladium-catalyzed reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds
Comparison with Similar Compounds
- Piperidine
- Piperidine derivatives (substituted piperidines, spiropiperidines, piperidinones)
- Piperine
- Aloperine
- Matrine
- Febrifugine
Properties
IUPAC Name |
5-piperidin-1-ylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOCRCIIKQXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340679 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-83-9 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinepentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.